(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one
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Overview
Description
(1S,6R,7S)-7-Nitrobicyclo[410]heptan-2-one is a bicyclic compound characterized by a nitro group attached to a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include specific temperatures and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include amines (from reduction), various oxidized derivatives, and substituted bicyclic compounds.
Scientific Research Applications
(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in functional groups.
Bicyclo[3.2.2]nonadienes: Another class of bicyclic compounds with different ring sizes and functional groups.
Uniqueness
(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one is unique due to its specific stereochemistry and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other bicyclic compounds.
Properties
CAS No. |
919530-30-6 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(1S,6R,7S)-7-nitrobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m1/s1 |
InChI Key |
YELGNZJJCHLKFY-QXRNQMCJSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]2[N+](=O)[O-])C(=O)C1 |
Canonical SMILES |
C1CC2C(C2[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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